molecular formula C16H19BrN2O2S B12490150 N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide

N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide

Cat. No.: B12490150
M. Wt: 383.3 g/mol
InChI Key: ACABBDFGBXEWRQ-UHFFFAOYSA-N
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Description

N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Properties

Molecular Formula

C16H19BrN2O2S

Molecular Weight

383.3 g/mol

IUPAC Name

N-[2-[(2-bromophenyl)methylamino]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19BrN2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-18-12-14-4-2-3-5-16(14)17/h2-9,18-19H,10-12H2,1H3

InChI Key

ACABBDFGBXEWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzylamine to form 2-bromobenzylamine. This reaction is usually carried out using bromine in the presence of a solvent like dichloromethane.

    Aminoethyl Chain Introduction: The next step involves the reaction of 2-bromobenzylamine with ethylenediamine to introduce the aminoethyl chain. This reaction is typically performed under reflux conditions with a suitable solvent such as ethanol.

    Sulfonamide Formation: Finally, the aminoethyl intermediate is reacted with 4-methylbenzenesulfonyl chloride to form the desired sulfonamide compound. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, particularly at the sulfonamide moiety.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Substitution: Products include various substituted benzylamines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced amines and sulfonamides.

    Hydrolysis: Products include amines and sulfonic acids.

Scientific Research Applications

N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of novel sulfonamide-based drugs with potential antibacterial, antifungal, and anticancer properties.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes involved in the metabolism of sulfonamides.

    Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions involving sulfonamides.

    Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, while the sulfonamide moiety can inhibit enzyme activity by mimicking the natural substrate. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methylbenzenesulfonamide: Lacks the bromobenzyl group, making it less versatile in terms of chemical reactivity.

    N-{2-[(2-chlorobenzyl)amino]ethyl}-4-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-{2-[(2-fluorobenzyl)amino]ethyl}-4-methylbenzenesulfonamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.

Uniqueness

N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide is unique due to the presence of the bromobenzyl group, which enhances its chemical reactivity and potential biological activity. The combination of the bromobenzyl group with the sulfonamide moiety provides a versatile scaffold for the development of new compounds with diverse applications.

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